Butyl tert-butyl sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

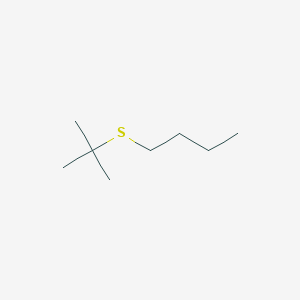

2D Structure

3D Structure

Properties

CAS No. |

926-47-6 |

|---|---|

Molecular Formula |

C8H18S |

Molecular Weight |

146.30 g/mol |

IUPAC Name |

1-tert-butylsulfanylbutane |

InChI |

InChI=1S/C8H18S/c1-5-6-7-9-8(2,3)4/h5-7H2,1-4H3 |

InChI Key |

XRYKNXGXIFPTKH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC(C)(C)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Butyl Tert Butyl Sulfide Derivatives

Thermal Decomposition and Pyrolysis Pathways

The thermal decomposition of sulfur-containing compounds is a critical area of study, with implications for fuel processing and atmospheric chemistry. butler.edu Research into di-tert-butyl sulfide (B99878), a structurally related compound, provides significant insights into the likely pyrolysis behavior of butyl tert-butyl sulfide.

Free-Radical Reaction Networks in High-Temperature Transformations

Alongside concerted mechanisms, free-radical reactions play a substantial role in the high-temperature transformations of sulfides. butler.edu For di-tert-butyl sulfide, carbon-sulfur bond scission, which produces a tert-butyl radical and a tert-butylthiyl radical, is only slightly slower than the concerted decomposition pathway. mit.edu These initial radicals trigger a cascade of subsequent reactions. The tert-butyl radical can abstract a hydrogen atom to form isobutane (B21531), while the tert-butylthiyl radical can undergo further reactions. butler.edu The interplay between the molecular and radical pathways significantly influences the final product distribution, such as the ratio of isobutane to isobutene. butler.edu The radical pathway contributes to additional hydrogen abstraction steps, altering the product yields. butler.edu

Impact of Radical Inhibitors on Decomposition Kinetics and Product Distribution

However, the inhibitor dramatically alters the product distribution. butler.edursc.org Cyclohexene effectively scavenges radicals, changing the composition of the radical pool. rsc.org This leads to a significant shift in the products formed from subsequent radical-induced reactions. mit.edu For example, the presence of an inhibitor can affect the pathways for the decomposition of thiols, which are primary products of the initial concerted reaction. butler.edursc.org

Oxidation Reactions and Sulfoxide (B87167) Formation

The oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry. wikipedia.orgacsgcipr.org Photosensitized oxygenation, utilizing singlet oxygen (¹O₂), provides a specific pathway for this conversion. researchgate.netrsc.org

Photosensitized Oxygenation of tert-Butyl Sulfides

The reaction between singlet oxygen and sulfides is complex, with its efficiency heavily dependent on the sulfide's structure. researchgate.net The process typically involves the formation of an intermediate persulfoxide. researchgate.netkoreascience.kr The stability and subsequent reaction of this intermediate determine the final product yield. In the case of tert-butyl sulfides, the reaction is often a combination of physical quenching (deactivation of ¹O₂ without reaction) and chemical reaction leading to the corresponding sulfoxide. researchgate.netrsc.org The choice of solvent also plays a crucial role; protic solvents like methanol (B129727) can enhance the rate of sulfoxidation compared to aprotic solvents like acetonitrile. researchgate.netrsc.org This enhancement is attributed to the facilitation of the persulfoxide's conversion to the sulfoxide through protonation. koreascience.kr

Analysis of Steric Hindrance Effects on Singlet Oxygen Quenching

Steric hindrance significantly impacts the rate of singlet oxygen quenching by sulfides. researchgate.netresearchgate.net Large, bulky groups near the sulfur atom, such as the tert-butyl group, hinder the approach of singlet oxygen. researchgate.netrsc.org This steric crowding is a primary reason for the low bimolecular rate constants observed for the quenching of singlet oxygen by di-tert-butyl sulfide and phenyl tert-butyl sulfide. researchgate.netrsc.org

Studies comparing a series of dialkyl sulfides have quantified this effect. The rate constant for singlet oxygen quenching decreases as the substitution on the carbons alpha to the sulfur atom increases. researchgate.net For instance, the rate constant for di-tert-butyl sulfide is approximately 177 times lower than that for di-n-butyl sulfide, highlighting the profound effect of steric bulk on reactivity. researchgate.net This steric effect makes these sulfides poor nucleophiles, limiting the initial addition of singlet oxygen to form the persulfoxide intermediate. researchgate.netrsc.org

Interactive Table: Rate Constants for Singlet Oxygen Quenching by Various Sulfides researchgate.net

| Sulfide | Rate Constant (k_q x 10^6 M⁻¹s⁻¹) |

| Di-n-butyl sulfide | 23 |

| Di-s-butyl sulfide | 1.8 |

| Di-t-butyl sulfide | 0.13 |

| Thioanisole | 2.3 |

Role of Carboxylic Acid Catalysis in Sulfoxidation Efficiency

The oxidation of sulfides to sulfoxides can be significantly influenced by the presence of carboxylic acids. Research on the photosensitized oxygenation of various sulfides, including di-tert-butyl sulfide, has shown that carboxylic acids can considerably enhance the rate of sulfoxidation. researchgate.netrsc.org This catalytic effect is attributed to the interaction between the carboxylic acid and an intermediate species, which facilitates the oxygen transfer. researchgate.netrsc.org

The inefficiency of the uncatalyzed chemical reaction is often due to the poor nucleophilicity of sterically hindered sulfides like di-tert-butyl sulfide. researchgate.netrsc.org Carboxylic acid catalysis helps to overcome this limitation. The proposed mechanism involves the formation of a more electrophilic intermediate, such as a protonated persulfoxide, which is more susceptible to attack by the sulfide. researchgate.netrsc.org In some systems, the presence of an acid is essential for the oxidation process to occur, helping to prevent further oxidation of the resulting sulfoxide to the sulfone. thieme-connect.de

Oxidation with tert-Butyl Hydroperoxide and Other Oxidants

tert-Butyl hydroperoxide (TBHP) is a widely utilized oxidant for the conversion of sulfides to sulfoxides. atamanchemicals.comatamanchemicals.com It is often used in conjunction with various catalysts to achieve high selectivity and yield. organic-chemistry.orgnih.gov The oxidation of sulfides with TBHP can proceed efficiently, and the selectivity for either the sulfoxide or the sulfone can often be controlled by adjusting the reaction conditions. nih.gov For instance, a simple and novel method for the selective oxidation of sulfides to sulfoxides has been established using TBHP without any catalyst, highlighting its inherent reactivity. sioc-journal.cnresearchgate.net

The combination of TBHP with a catalyst is a common strategy. For example, oxorhenium(V) dithiolate complexes have been shown to effectively catalyze the oxidation of a wide variety of sulfides to sulfoxides and sulfones using TBHP. nih.gov Similarly, the dirhodium(II) carboxylate complex, Rh₂(esp)₂, catalyzes the sulfoxidation of organic sulfides with TBHP. organic-chemistry.org An oxidative variant of the thiol-ene reaction also employs TBHP as the oxidant to form sulfoxides directly from thiols and olefins, with methanesulfonic acid acting as a catalyst for the oxidation of the intermediate sulfide. organic-chemistry.org

Other oxidants and catalytic systems have also been explored. Hydrogen peroxide is another common oxidant, and its use in combination with catalysts like tantalum carbide or in transition-metal-free systems with glacial acetic acid has been shown to be effective for the selective oxidation of sulfides to sulfoxides. organic-chemistry.orgmdpi.com

Catalytic Asymmetric Oxidation Strategies

The synthesis of enantiomerically enriched sulfoxides from prochiral sulfides is a significant area of research. Catalytic asymmetric oxidation represents the most desirable method for achieving this transformation. acs.orgucc.ie A variety of chiral catalysts and oxidizing agents have been developed to this end.

One notable strategy involves the use of a modified Sharpless epoxidation reagent, [Ti(O-Pr)₄/(+)-DET/tBuOOH], for the asymmetric oxidation of thioethers. medcraveonline.com The enantiomeric excess (ee) of the resulting sulfoxide can be improved by replacing tert-butyl hydroperoxide with cumene (B47948) hydroperoxide. medcraveonline.combohrium.comnih.govresearchgate.net The use of chiral ligands like (R)-(+)-binaphthol instead of diethyl tartrate (DET) has been shown to significantly improve the enantioselectivity, in some cases achieving up to 96% ee. medcraveonline.comresearchgate.net This high enantioselectivity is attributed to a kinetic resolution process where one enantiomer of the sulfoxide is preferentially oxidized further to the sulfone. medcraveonline.comresearchgate.net

Vanadium-based catalysts have also proven effective. The catalytic asymmetric oxidation of tert-butyl disulfide using a chiral Schiff base ligand in the presence of VO(acac)₂ and H₂O₂ as the oxidant yields tert-butyl tert-butanethiosulfinate with high enantiomeric excess. acs.org This product serves as a valuable precursor for the synthesis of other chiral tert-butanesulfinyl compounds. acs.org Other metal-catalyzed systems, such as those using copper complexes with chiral Schiff bases, have also been investigated for the asymmetric oxidation of sulfides. ucc.ie Furthermore, organocatalytic approaches using chiral bifunctional squaramides with cumene hydroperoxide as the oxidant have been developed for the kinetic resolution of sulfides, providing access to axially chiral thioethers and sulfoxides. bohrium.comnih.govresearchgate.net

Interactions with Metal Surfaces and Tribochemical Phenomena

Dissociation and Chemisorption Processes on Ferrous Substrates

The interaction of organosulfur compounds like di-tert-butyl disulfide with ferrous surfaces is a critical aspect of their function as extreme pressure lubricant additives. escholarship.org Reactive molecular dynamics simulations have shown that the initial step in the interaction with an iron surface, such as Fe(100), is the cleavage of the sulfur-sulfur (S-S) bond. escholarship.orgescholarship.orgtypeset.ioacs.org Following this dissociation, the resulting sulfur-containing fragments chemisorb onto the iron surface through the formation of iron-sulfur (Fe-S) bonds. escholarship.orgescholarship.orgtypeset.ioacs.orgtuwien.at This process is the beginning of the formation of a protective iron sulfide film. escholarship.org

The nature of the ferrous surface influences the reaction pathways. On an ideal Fe(100) surface, the primary process is the direct formation of Fe-S bonds. escholarship.orgtypeset.io However, on an oxidized iron surface, such as H-passivated Fe₂O₃, the chemisorption can involve bonding between sulfur and both iron and oxygen atoms on the surface. escholarship.orgtypeset.io Studies have shown that nonpolar organic sulfur compounds tend to adsorb more readily on nascent (freshly exposed) steel surfaces compared to oxide-covered surfaces. acs.org The adsorption energy of molecules on these surfaces is influenced by factors like surface topology and the accessibility of surface sites. rsc.org While dialkyl sulfides primarily physisorb on gold surfaces, they can chemically interact with iron surfaces, leading to bond cleavage and film formation. acs.org

Mechanistic Studies of Sulfur-Sulfur and Sulfur-Carbon Bond Cleavage at Interfaces

The formation of a protective iron sulfide film from di-tert-butyl disulfide on a ferrous surface is a multi-step process involving the cleavage of both sulfur-sulfur (S-S) and sulfur-carbon (S-C) bonds. escholarship.orgescholarship.orgtypeset.ioacs.org Reactive molecular dynamics simulations have elucidated the typical reaction pathway. acs.orgtuwien.at

The process initiates with the homolytic cleavage of the relatively weak S-S bond in the di-tert-butyl disulfide molecule. acs.orgtuwien.at This is followed by the chemisorption of the resulting tert-butyl thiyl radicals onto the iron surface via Fe-S bond formation. escholarship.orgacs.orgtuwien.at The final and often rate-limiting step is the dissociation of the stronger S-C bond, which releases tert-butyl radicals and leaves the sulfur atom bonded to the surface. escholarship.orgescholarship.orgtypeset.ioacs.orgtuwien.at

The reaction pathway can be influenced by the nature of the surface. On an ideal Fe(100) surface, this three-step process of S-S cleavage, Fe-S bond formation, and S-C dissociation is the dominant pathway. escholarship.orgtypeset.io On an oxidized iron surface (Fe₂O₃), alternative pathways emerge. While the initial S-S bond cleavage remains the first step, the subsequent steps can vary. One pathway involves the chemisorption of the tert-butyl thiyl radical to the oxide surface, followed by S-C bond dissociation. escholarship.orgtypeset.io Another observed pathway involves the reaction of the tert-butyl thiyl radical with a surface hydroxyl group before S-C bond cleavage and subsequent bonding of the remaining sulfur-containing fragment to the surface. escholarship.orgtypeset.io

The table below summarizes the key bond cleavage events and their sequence in the reaction of di-tert-butyl disulfide on ferrous surfaces.

| Step | Bond Cleavage | Surface | Description |

| 1 | S-S | Fe(100) & Fe₂O₃ | Initial dissociation of the disulfide bond. escholarship.orgescholarship.orgtypeset.ioacs.org |

| 2 | Fe-S Formation | Fe(100) | Chemisorption of sulfur fragments onto the iron surface. escholarship.orgacs.orgtuwien.at |

| 3 | S-C | Fe(100) & Fe₂O₃ | Release of tert-butyl radicals, leaving sulfur on the surface. escholarship.orgescholarship.orgtypeset.ioacs.org |

Influence of Mechanical Stress on Reaction Energy Barriers

Mechanical stress, particularly shear stress experienced in tribological contacts, can significantly influence the chemical reactions of lubricant additives at interfaces. escholarship.org This phenomenon, known as mechanochemistry, can lower the activation energy barrier for reactions, thereby accelerating them. escholarship.orgescholarship.orgnih.gov The effect of mechanical force can also introduce new reaction pathways that are not accessible under purely thermal conditions. escholarship.orgtypeset.io

For the reaction of di-tert-butyl disulfide on ferrous surfaces, mechanical force has been shown to assist in both the initiation and acceleration of the chemical reactions leading to film formation. escholarship.org The Bell model, and its extensions, provide a theoretical framework for understanding how applied force can reduce the activation energy of a reaction. escholarship.orgnih.gov The change in activation energy is related to the applied force and the change in distance between the atoms along the reaction coordinate. nih.gov

Reactive molecular dynamics simulations have been used to quantify the effect of shear stress on the reaction energy barrier. escholarship.org These studies have shown that the reaction yield of di-tert-butyl disulfide on ferrous surfaces increases with both temperature and pressure (which is related to stress). escholarship.orgtypeset.io The presence of a base oil can impede the transmission of shear stress to the reactant molecules, slightly reducing the pressure dependence of the reaction yield. escholarship.orgtypeset.io Similarly, the nature of the surface can affect how shear stress influences the reaction; the ability of shear to drive these reactions was found to be lessened on an H-passivated oxide surface compared to an atomically smooth Fe(100) surface. typeset.io

The table below provides a qualitative summary of the influence of mechanical stress on the reactions of di-tert-butyl disulfide at ferrous interfaces.

| Parameter | Influence of Increased Mechanical Stress | Supporting Evidence |

| Reaction Rate | Increases | Mechanical force lowers the reaction energy barrier. escholarship.org |

| Reaction Yield | Increases | Yield increases with increasing pressure in simulations. escholarship.orgtypeset.io |

| Reaction Pathways | Can be altered | Mechanical forces can open new reaction channels. escholarship.orgtypeset.io |

| Activation Energy | Decreases | Stress can couple with chemical reactions to lower the energy barrier. escholarship.org |

Nucleophilic Reactivity and Participation in Catalyzed Transformations

The reactivity of this compound and its derivatives is significantly influenced by the steric and electronic properties of the sulfur atom. This section explores the nucleophilic character of the sulfide, with a particular focus on the steric implications of the tert-butyl group, and its role in the catalytic decomposition of thiosulfinates.

Steric Effects of the tert-Butyl Group on Nucleophilicity

The nucleophilicity of sulfides, which involves the donation of a lone pair of electrons from the sulfur atom to an electrophile, is a fundamental aspect of their chemical behavior. msu.edu In the case of this compound, the presence of a bulky tert-butyl group attached to the sulfur atom introduces significant steric hindrance, which markedly diminishes its nucleophilic reactivity.

Steric hindrance refers to the spatial obstruction that bulky groups create around a reactive center, thereby impeding the approach of other molecules. libretexts.org For a nucleophilic attack to occur, the nucleophile must be able to approach the electrophilic center of another molecule. The large tert-butyl group in this compound effectively shields the sulfur atom, making it difficult for it to participate in reactions that require a direct nucleophilic attack, such as S_N2 reactions. libretexts.orgucsd.edu This effect is a general phenomenon observed in various nucleophilic species. For instance, the nucleophilicity of amines is significantly reduced by the presence of a tert-butyl group. masterorganicchemistry.com

A study on the photosensitized oxygenation of various sulfides, including di-tert-butyl sulfide and phenyl tert-butyl sulfide, demonstrated that these compounds are poor nucleophiles due to steric hindrance. researchgate.net The bimolecular rate constants for the quenching of singlet oxygen by these sulfides were found to be low, indicating a reduced tendency to engage in nucleophilic interactions. researchgate.net This inefficiency in chemical reactions is attributed to the poor nucleophilicity of the sterically hindered sulfides. researchgate.net

The table below illustrates the general trend of decreasing reactivity in S_N2 reactions with increasing steric hindrance around the electrophilic carbon, a principle that is mirrored in the reduced nucleophilicity of sterically hindered nucleophiles like this compound. libretexts.org

| Substrate | Relative Rate of S_N2 Reaction |

| Methyl | 30 |

| Ethyl | 1 |

| Isopropyl | 0.02 |

| tert-Butyl | ~0 |

This table demonstrates the impact of steric hindrance on the rate of S_N2 reactions, which is analogous to the steric effect on nucleophilicity.

In essence, while the sulfur atom in sulfides is generally more nucleophilic than the oxygen atom in ethers, the significant steric bulk of the tert-butyl group in this compound overrides this intrinsic reactivity, rendering it a weak nucleophile. msu.edu

Sulfide-Catalyzed Decomposition Mechanisms of Thiosulfinates

Despite the reduced nucleophilicity due to steric hindrance, sulfides can act as catalysts in certain reactions, such as the decomposition of thiosulfinates. Research on the acid- and sulfide-catalyzed decomposition of tert-butyl benzenethiolsulfinate provides significant insights into this process. acs.org

The decomposition of tert-butyl benzenethiolsulfinate in acetic acid containing water is catalyzed by the presence of alkyl sulfides. acs.org The mechanism involves a rate-determining step where the catalyzing alkyl sulfide performs a nucleophilic attack on the dicoordinate sulfur atom of the protonated thiosulfinate. acs.org This occurs despite the considerable steric hindrance at this position. acs.org

The key steps of the proposed mechanism are as follows:

Protonation of the thiosulfinate, PhS(O)SBu-t.

Nucleophilic attack by the alkyl sulfide (R₂S) on the sulfenyl sulfur of the protonated thiosulfinate to form PhSOH and R₂S⁺SBu-t.

The resulting benzenesulfenic acid (PhSOH) is rapidly converted to other intermediates.

The intermediate R₂S⁺SBu-t is thought to break down, leading to the formation of a tert-butyl cation and a thiosulfoxide (R₂S=S).

The thiosulfoxide is unstable and decomposes to the alkyl sulfide and elemental sulfur.

A study by Kice, Venier, and Ju revealed that the structure of the catalyzing sulfide has a marked effect on the reaction rate. For instance, n-Bu₂S is a more effective catalyst than (PhCH₂)₂S, indicating that greater electron density on the sulfur of the catalyzing sulfide enhances its reactivity in this context. acs.org The products of this catalyzed decomposition are complex and include PhS(O)₂SPh, PhSSBu-t, isobutylene, t-BuSSSBu-t, and PhS(O)₂SSBu-t. acs.org

The following table summarizes the products and their yields from the decomposition of tert-butyl benzenethiolsulfinate catalyzed by an alkyl sulfide in acetic acid-1% water. acs.org

| Product | Yield (mmol/mmol of starting thiosulfinate) |

| PhS(O)₂SPh | 0.27 |

| PhSSBu-t | 0.26 |

| Isobutylene | >0.15 |

| t-BuSSSBu-t | 0.13 |

| PhS(O)₂SSBu-t | 0.09 |

This catalytic role highlights a different facet of the reactivity of sulfides, where even sterically hindered sulfides can participate in reactions through mechanisms that can accommodate their bulk.

Computational Chemistry and Mechanistic Modeling of Tert Butyl Sulfide Systems

Ab Initio Quantum Mechanical Calculations

Ab initio quantum mechanical methods, which are based on first principles of quantum mechanics without reliance on empirical data, offer high accuracy for calculating the electronic structure and energy of molecules. These calculations are fundamental to understanding the reactivity of tert-butyl sulfide (B99878) systems.

Application of Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) for Rate Parameter Determination

The Coupled Cluster method with single and double excitations and a perturbative treatment of triple excitations, known as CCSD(T), stands as a gold standard in quantum chemistry for achieving high-accuracy energy calculations. This level of theory is instrumental in determining the kinetic rate parameters for elementary reactions involved in the decomposition of tert-butyl sulfides.

In the study of di-tert-butyl sulfide pyrolysis, rate parameters for the reaction network were derived from ab initio CCSD(T) calculations. mit.edursc.org This approach is crucial for developing accurate kinetic models, especially when experimental data is scarce. For instance, quantum chemical calculations at the CCSD(T)-F12 level of theory have been used to compute kinetic parameters for reactions involving various sulfur compounds, providing a basis for investigating organosulfur chemistry with greater confidence. researchgate.net The high accuracy of CCSD(T) allows for the reliable prediction of transition state energies, which are then used via Transition State Theory (TST) to calculate reaction rate coefficients. These computed rates serve as critical input for larger-scale kinetic models. The automated Reaction Mechanism Generator (RMG), for example, utilizes rate parameters derived from such high-level calculations to construct detailed reaction networks for the thermal decomposition of compounds like di-tert-butyl sulfide. mit.edursc.org

Thermodynamic Parameter Estimation using Group Additivity Methods

While high-level quantum calculations are precise, they are computationally expensive. For large reaction networks involving numerous species, group additivity methods offer a computationally efficient alternative for estimating thermodynamic parameters such as enthalpy, entropy, and heat capacity. This method assumes that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent chemical groups.

The automated Reaction Mechanism Generator (RMG) software suite heavily relies on group additivity for thermochemistry estimation. semanticscholar.org Recently, the group additivity estimator within RMG was significantly expanded to better cover sulfur-containing compounds, with the addition of 200 new group values for various C/H/O/S groups derived from quantum chemistry calculations. semanticscholar.org This expansion enables more accurate and automated generation of kinetic models for organosulfur chemistry. mit.edu Similarly, the Genesys software constructs group additive kinetic models using ab initio CBS-QB3 based kinetic coefficients for parent reactions within each elementary reaction family, demonstrating the synergy between quantum calculations and group additivity principles. ugent.be

Molecular Dynamics Simulations and Reactive Force Fields

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic evolution of chemical systems. The use of reactive force fields allows for the simulation of chemical reactions, breaking and forming bonds, which is essential for studying decomposition and reaction pathways.

Reactive Force Field (ReaxFF) Simulations for Reaction Pathway Elucidation

The Reactive Force Field (ReaxFF) is an empirical potential that can model bond formation and cleavage, enabling large-scale simulations of chemical reactions that are intractable for quantum mechanical methods. ReaxFF has been employed to investigate the reaction pathways of organosulfur compounds, such as the thermal decomposition of di-tert-butyl disulfide on iron surfaces, which serves as a model for extreme-pressure lubricant additives. tuwien.atacs.org

Table 1: Key Reaction Steps in Di-tert-butyl Disulfide Decomposition on Fe(100) Identified by ReaxFF MD

| Step | Description | Simulation Details |

| 1 | S-S Bond Cleavage | The initial dissociation of the di-tert-butyl disulfide molecule. escholarship.org |

| 2 | Chemisorption | Formation of Fe-S bonds as the tert-butyl sulfide radical adsorbs onto the iron surface. escholarship.orgresearchgate.net |

| 3 | S-C Bond Cleavage | Detachment of a tert-butyl radical, leaving sulfur on the surface. escholarship.orgresearchgate.net |

Nudged Elastic Band Calculations for Transition State Analysis and Energy Barriers

While MD simulations can reveal reaction pathways, identifying the exact transition state and calculating the associated energy barrier often requires more specialized techniques. The Nudged Elastic Band (NEB) method is a computational algorithm used to find the minimum energy path (MEP) between a known reactant and product state. ambermd.org By identifying the highest energy point along this path, the transition state and the activation energy barrier for the reaction can be determined.

Automated Reaction Mechanism Generation (RMG) for Complex Networks

The pyrolysis and oxidation of even relatively simple molecules can involve hundreds of species and thousands of elementary reactions. Manually constructing such a complex reaction network is prone to error and omission. Automated Reaction Mechanism Generation (RMG) software addresses this challenge by systematically creating detailed kinetic models. semanticscholar.org

RMG has been successfully applied to elucidate the reaction mechanism for the pyrolysis of di-tert-butyl sulfide. mit.edursc.org The software operates by starting with initial reactants and iteratively applying a database of reaction families to generate all possible reactions among the species in the model's "core." nsf.gov The model is expanded by moving species from the "edge" to the "core" based on their calculated rate of formation. semanticscholar.org

For the di-tert-butyl sulfide system, RMG, using rate parameters from ab initio CCSD(T) calculations, built a comprehensive reaction network. mit.edursc.org The simulations correctly identified that the concerted unimolecular decomposition of di-tert-butyl sulfide into isobutene and tert-butyl thiol is a key pathway, explaining the observed first-order kinetics. mit.edursc.org Furthermore, the model elucidated the significant role of free-radical pathways in determining the final product distribution and how the presence of a radical inhibitor (cyclohexene) dramatically alters the radical pool and subsequent chemistry. mit.edu This work demonstrated that automated mechanism generation is a powerful tool for understanding and predicting complex organosulfur chemistry. mit.edu

Construction and Refinement of Organosulfur Reaction Databases

The development of accurate kinetic models for the thermal decomposition of organosulfur compounds like di-tert-butyl sulfide relies heavily on comprehensive reaction databases. mit.edu The automated Reaction Mechanism Generator (RMG) is a key tool used to construct reaction networks for the pyrolysis of such compounds. rsc.orgx-mol.com These databases are foundational for supplying the necessary parameters for building chemical kinetic mechanisms, including data on thermodynamics, kinetics, and transport properties. chemrxiv.org

The construction process involves populating the database with thermochemical and kinetic data for a wide range of organosulfur reactions. rsc.org For instance, a detailed database was developed by Vandeputte et al. for the thermochemistry and kinetics of sulfur compounds, which has been successfully used with RMG to model the decomposition of compounds like di-tert-butyl disulfide. rsc.orgresearchgate.net This database includes rate parameters for critical reaction families pertinent to organosulfur chemistry. mit.edu

Refinement of these databases is an ongoing process that leverages high-level quantum chemistry calculations to improve the accuracy of estimated parameters. rsc.orgresearchgate.net When important reactions are identified in model predictions, they are often subjected to further, more rigorous calculations. mit.edu For example, rate parameters initially estimated using methods like CBS-QB3 are frequently refined by calculating single-point energies at a higher level of theory, such as CCSD(T)-F12a/cc-pVDZ-F12, combined with geometry optimizations and frequency calculations using methods like B3LYP/6-311G(2d,d,p). mit.edu This ensures that the thermochemical and kinetic data within the reaction libraries are as accurate as possible, which is crucial for the predictive power of the resulting models. chemrxiv.org

| Reaction Class | Description | Relevance to Di-tert-butyl Sulfide Pyrolysis |

|---|---|---|

| Unimolecular Decomposition | A molecule breaks down into smaller fragments. | Key initial step; concerted decomposition to isobutene and tert-butyl thiol. mit.edursc.org |

| Hydrogen Abstraction | A radical removes a hydrogen atom from a molecule. | Important for radical propagation and formation of various products. mit.edu |

| Beta-Scission | A radical breaks a bond beta to the radical center. | Leads to the formation of smaller, unsaturated molecules and new radicals. mit.edu |

| Homolytic Substitution | A radical attacks a molecule, displacing a substituent. | Contributes to the overall reaction network. mit.edu |

Quantitative Comparison of Kinetic Model Predictions with Experimental Data

A critical step in validating automatically generated reaction mechanisms is the quantitative comparison of model predictions with experimental results. For the pyrolysis of di-tert-butyl sulfide, simulations using models generated by the Reaction Mechanism Generator (RMG) have been compared with data from pyrolysis experiments conducted between 360 and 413 °C. mit.edursc.org

The computer-generated kinetic models have shown a strong ability to quantitatively match most of the experimental data. mit.edursc.orgx-mol.com A key finding from both experimental work and model validation is that the decomposition of di-tert-butyl sulfide proceeds via first-order kinetics, a fact that purely free-radical chemistry could not adequately explain. mit.edursc.org The models successfully identified that the concerted unimolecular decomposition of di-tert-butyl sulfide into isobutene and tert-butyl thiol is the crucial reaction that accounts for this first-order behavior. mit.edux-mol.comrsc.org

| Observed Phenomenon | Experimental Result | Kinetic Model Prediction | Agreement Level |

|---|---|---|---|

| Sulfide Decomposition Kinetics | First-order kinetics observed. mit.edursc.org | Model correctly predicts first-order kinetics via a concerted unimolecular reaction. mit.edux-mol.com | High |

| Major Products (Inhibited) | Isobutene and tert-butyl thiol are the main products. mit.edu | Model accurately predicts the formation of isobutene and tert-butyl thiol. mit.edursc.org | High |

| Effect of Cyclohexene Inhibitor | Significantly alters the product distribution. mit.edu | Model captures the dramatic changes in product distribution due to shifts in the radical pool. mit.edu | High |

| Elemental Sulfur (S8) Formation | Yellow solid (assumed S8) produced during neat pyrolysis. mit.edu | The model currently lacks pathways to predict appreciable S8 formation. mit.edursc.org | Low |

Density Functional Theory (DFT) Investigations of Molecular Structures and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular structures, energetics, and reaction pathways of organosulfur compounds like di-tert-butyl sulfide and its derivatives. acs.orgtandfonline.com DFT calculations are instrumental in validating and parameterizing empirical models for more complex simulations and in providing fundamental insights into reaction mechanisms. acs.orgtuwien.at

In the context of the thermal decomposition of di-tert-butyl disulfide on an iron surface, DFT was used to validate a reactive empirical potential (ReaxFF). acs.org These calculations confirmed the reaction pathway, identifying three key steps:

S–S Bond Scission : The initial and weakest bond to break is the sulfur-sulfur bond. acs.org

S–Fe Bond Formation : The resulting sulfur atoms readily bond to the iron surface. acs.org

DFT calculations provide crucial energetic data, such as adsorption energies of molecules and radicals on surfaces, which are compared with those from empirical force fields to ensure their accuracy. acs.orgtuwien.at Furthermore, DFT studies on key intermediates, such as the tert-butyl cation, help establish the preferred geometric conformations and understand the electronic effects, like hyperconjugation, that influence their stability and reactivity. acs.org For example, studies on the tert-butyl cation have established its preferred Cs conformation as the global energy minimum, although the potential energy surface for methyl group rotation is quite flat. acs.org

| Reaction Step | DFT-Informed Observation | Associated Bond Energy (Approx. for similar compounds) |

|---|---|---|

| S–S Bond Breaking | Identified as the initial step in the reaction pathway on the iron surface. acs.org | ~65 kcal/mol (for dialkyldisulfides). acs.org |

| S–C Bond Breaking | Determined to be the rate-limiting step for the release of tert-butyl radicals. acs.org | ~73-77 kcal/mol (for simple alkyl sulfides). acs.org |

| Surface Adsorption | DFT calculations of adsorption energies are used to validate empirical models for molecular dynamics. acs.orgtuwien.at | Not specified |

Applications in Catalysis and Materials Chemistry Involving Tert Butyl Sulfide Ligands

Precursors for Nanomaterial Synthesis

The use of di-tert-butyl sulfide (B99878) as a ligand in molecular precursors has enabled significant advancements in the low-temperature synthesis of various nanomaterials.

Researchers have successfully synthesized coinage metal complexes incorporating di-tert-butyl sulfide (tBu2S) as a ligand. nih.govresearchgate.net These complexes serve as single-source precursors for the generation of metal sulfide and metallic nanoparticles. Specific examples include [Cu₂(TFA)₄(tBu₂S)₂], [Ag₄(TFA)₄(tBu₂S)₄], and [AuCl(tBu₂S)], where TFA represents trifluoroacetate. nih.govresearchgate.net The molecular structures of these complexes feature the tBu₂S ligand coordinated to the metal centers. researchgate.net The development of these precursors is a crucial step toward creating general, low-temperature synthetic strategies for a variety of materials, including those that are thermodynamically metastable. nih.govresearchgate.net

A key advantage of using di-tert-butyl sulfide ligands is their inherent facile decomposition mechanism, which permits the synthesis of nanomaterials at remarkably low temperatures. nih.govresearchgate.netresearchgate.net The decomposition of these ligands is more facile compared to those without the possibility of β-hydrogen elimination. researchgate.net For instance, complexes like [Cu₂(TFA)₄(tBu₂S)₂] and [Ag₄(TFA)₄(tBu₂S)₄] decompose at temperatures as low as boiling toluene. nih.govresearchgate.net This low-temperature decomposition is attributed to the specific chemical pathways enabled by the di-tertiary-butyl sulfide ligand. researchgate.netresearchgate.net Thermal gravimetric analysis (TGA) of coinage metal complexes with tBu₂S ligands shows one- or two-step decomposition processes occurring at low temperatures, typically between 110 and 140 °C. rsc.org This contrasts with the higher temperatures often required for the decomposition of other precursor types. rsc.orgrsc.org

The low-temperature decomposition of coinage metal complexes with di-tert-butyl sulfide ligands leads to the formation of phase-pure and highly crystalline nanoparticles. nih.govresearchgate.netresearchgate.net Specifically, the decomposition of [Cu₂(TFA)₄(tBu₂S)₂] yields Cu₉S₅ nanoparticles, [Ag₄(TFA)₄(tBu₂S)₄] produces Ag₂S nanoparticles, and [AuCl(tBu₂S)] results in metallic Au nanoparticles. nih.govresearchgate.net This method provides a significant advantage over traditional high-temperature ceramic routes by offering access to desired nanomaterial forms at much lower temperatures. researchgate.net The use of these molecular precursors allows for better control over the properties of the resulting nanomaterials and can even lead to the isolation of thermodynamically metastable phases. researchgate.net For example, di-tert-butyl sulfide has been used in reactions with iron(II) chloride in oleylamine (B85491) at 220 °C to produce pyrrhotite (B1172379) (Fe₇S₈) nanoparticles. rsc.org

Role as Ligands in Organometallic Catalysis

In addition to materials synthesis, tert-butyl sulfide ligands play a crucial role in organometallic catalysis, particularly in reactions involving palladium.

A notable application of tert-butyl sulfide is in palladium-catalyzed carbonylative C–S bond cleavage reactions. A method has been developed for the synthesis of various tert-(E)-butyl arylacrylates from divinyl sulfides under 1 bar of carbon monoxide. rsc.org This transformation relies on the activation of the C–S bond, a process that is often challenging. The use of tert-butyl sulfide in this context demonstrates its utility in facilitating valuable organic transformations. rsc.org

The efficiency of palladium-catalyzed reactions involving tert-butyl sulfides can be significantly enhanced by the use of ancillary ligands, particularly electron-rich N-heterocyclic carbenes (NHCs). rsc.org NHC ligands are strong σ-donors that stabilize the palladium catalyst and improve its activity. mdpi.comresearchgate.net In the context of carbonylative C–S bond cleavage, the electron-rich and stabilized palladium complex formed with an NHC ligand shows a greater tendency for oxidative addition to the relatively inert C–S bond. rsc.org This enhanced reactivity also helps to decrease the poisoning effect that can be caused by the sulfide and carbon monoxide present in the reaction mixture. rsc.org The combination of a palladium catalyst with an NHC ligand has proven effective for a range of substrates, leading to the formation of tert-(E)-butyl acrylates in moderate to good yields. rsc.org

Application as Sulfiding Agents in Hydrotreating Catalyst Activation

Tertiary-butyl sulfide compounds, particularly di-tert-butyl polysulfide (TBPS), are utilized in the petroleum refining industry as sulfiding agents. reactor-resources.comrefinerlink.com Their primary function is the in-situ activation of hydrotreating catalysts, which are essential for removing sulfur (hydrodesulfurization, HDS) and nitrogen (hydrodenitrification, HDN) from various fuel streams. refinerlink.comnbinno.com The catalysts, typically containing cobalt-molybdenum (CoMo) or nickel-molybdenum (B8610338) (NiMo) on an alumina (B75360) support, are manufactured and loaded into reactors in their inactive oxide form. reactor-resources.comrefinerlink.com Activation, or sulfiding, is the chemical conversion of these metal oxides into their catalytically active metal sulfide counterparts. reactor-resources.comlubrizol.com This conversion is achieved by reacting the oxides with hydrogen sulfide (H₂S) in the presence of hydrogen, a process often called presulfiding as it precedes the operational use of the catalyst. reactor-resources.comrefinerlink.com TBPS serves as a source for the in-situ generation of the required H₂S. lubrizol.comafpm.org

In Situ Transformation of Metal Oxide Precursors to Active Sulfide Phases

The activation of hydrotreating catalysts is performed in situ within the hydroprocessing unit. lubrizol.com The process begins after the fresh, oxidic catalyst is loaded into the reactor. reactor-resources.com The catalyst is first wetted with a hydrocarbon feed, typically a straight-run feedstock, to ensure even distribution and to provide a heat sink. reactor-resources.com The sulfiding agent, such as di-tert-butyl polysulfide (TBPS), is then injected into this hydrocarbon stream, which is circulated over the catalyst bed in the presence of high-pressure hydrogen. reactor-resources.comrefinerlink.com

As the reactor temperature is gradually increased, the TBPS decomposes. afpm.orggaylordchemical.com This thermal decomposition, aided by the catalytic action of the catalyst metals, breaks down the polysulfide molecule to generate hydrogen sulfide (H₂S) and isobutane (B21531). afpm.orggaylordchemical.com The H₂S produced is the key reactant for the sulfiding process. It reacts with the metal oxides on the catalyst surface, converting them into the active sulfide phases. reactor-resources.com Water is a significant byproduct of this transformation. reactor-resources.com The general reactions for a molybdenum-based catalyst are:

Decomposition of Sulfiding Agent: TBPS + H₂ → H₂S + Isobutane

Sulfiding of Metal Oxide: MoO₃ + 2 H₂S + H₂ → MoS₂ + 3 H₂O

This transformation must be carefully controlled to avoid the premature reduction of the metal oxides by hydrogen at high temperatures before sulfidation is complete, which would prevent the formation of the most active catalytic sites. reactor-resources.com

Reaction Kinetics and Product Distribution during Sulfiding Processes

The kinetics of the sulfiding process are heavily dependent on temperature. The procedure involves a series of controlled temperature ramps and holds to manage the exothermic reactions of both sulfiding agent decomposition and metal oxide sulfidation. reactor-resources.comrefinerlink.com

The decomposition temperature of the sulfiding agent is a critical factor. TBPS is known to decompose at a lower temperature compared to other common agents like dimethyl disulfide (DMDS), allowing the sulfiding process to begin at milder conditions. lubrizol.comafpm.org Full decomposition of TBPS to H₂S and isobutane can occur at approximately 325°F (163°C). afpm.org

The progress of the reaction is monitored by tracking the concentration of H₂S in the recycle gas. reactor-resources.com Initially, as H₂S is generated, it is consumed by the reaction with the metal oxides, and its concentration in the off-gas remains low. refinerlink.com The process typically includes a final temperature hold at a higher temperature, often between 600-660°F (315-349°C), for several hours to ensure complete sulfidation. reactor-resources.comrefinerlink.com During this final stage, the reaction kinetics may accelerate, leading to increased H₂S consumption, which is compensated by increasing the injection rate of the sulfiding agent. reactor-resources.comrefinerlink.com The sulfiding process is considered complete when the metal oxides are fully converted, which is indicated by a sharp increase in H₂S concentration in the recycle gas (a phenomenon known as "breakthrough"), signifying that the H₂S is no longer being consumed by the catalyst. reactor-resources.com

Product Distribution from Sulfiding with TBPS

| Category | Product | Description |

|---|---|---|

| Activated Catalyst | CoSₓ / NiSₓ and MoS₂ | The desired catalytically active metal sulfide phases on the alumina support. reactor-resources.com |

| Agent Byproduct | Isobutane | The primary hydrocarbon byproduct from the decomposition of TBPS. afpm.org |

| Agent Byproduct | Tertiary-butyl mercaptan | An intermediate decomposition product that can be present, especially at lower temperatures. afpm.org |

| Reaction Byproduct | Water | Formed from the oxygen atoms of the metal oxides reacting with hydrogen. reactor-resources.com |

Comparison of Common Sulfiding Agents

| Property | Di-tert-butyl Polysulfide (TBPS) | Dimethyl Disulfide (DMDS) |

|---|---|---|

| Sulfur Content | ~54% | ~68% |

| Decomposition Temp. | Lower (~325°F / 163°C) afpm.org | Higher (~450°F / 232°C) reactor-resources.com |

| Hydrocarbon Byproduct | Isobutane (C₄H₁₀) afpm.org | Methane (CH₄) lubrizol.com |

| Key Advantage | Lower decomposition temperature reduces risk of metal reduction. lubrizol.com | Higher sulfur content means less volume of agent is required. reactor-resources.comarkema.com |

Environmental Transformation and Degradation Pathways of Alkyl Tert Butyl Sulfur Compounds

Aerobic Biodegradation Mechanisms and Kinetics

Under aerobic conditions, microbial activity is a primary driver for the degradation of many organic sulfur compounds. The presence of oxygen allows for enzymatic pathways that can cleave carbon-sulfur bonds and ultimately mineralize the compound to carbon dioxide and sulfate.

The biodegradation of complex organic molecules is often more effectively carried out by microbial consortia rather than single strains. nih.govmdpi.com These consortia feature synergistic relationships where different species perform distinct metabolic functions, reducing the accumulation of potentially toxic intermediates. nih.gov While specific consortia for butyl tert-butyl sulfide (B99878) have not been extensively characterized, studies on analogous compounds provide significant insight.

A notable example is the isolation of a pure bacterial culture, Thiobacillus sp. strain ASN-1, from a marine microbial mat, which is capable of degrading a variety of alkyl sulfides, including dibutyl sulfide (an isomer of butyl tert-butyl sulfide) and dibutyl disulfide. nih.govnih.gov This bacterium can utilize these compounds under both aerobic and anaerobic conditions. nih.govnih.gov Furthermore, studies on the degradation of 2,4-Di-tert-butylphenol (2,4-DTBP), which contains the tert-butyl group, have identified several bacterial genera with robust degradative capabilities, including Pandoraea sp., Lysinibacillus sp., Serratia sp., and Bacillus sp. semanticscholar.org The Lysinibacillus sp. strain demonstrated particularly high efficiency, degrading up to 89.31% of the compound within seven days. semanticscholar.org Research on tert-butyl mercaptan (TBM) has also shown that microbial cultures isolated from petroleum-contaminated soils lead to higher degradation rates compared to those from uncontaminated environments. researchgate.net

Table 1: Microorganisms Involved in the Degradation of Related Sulfur and tert-Butyl Compounds

| Microorganism / Consortium | Compound Degraded | Key Findings | Reference |

|---|---|---|---|

| Thiobacillus sp. strain ASN-1 | Dibutyl sulfide, Dibutyl disulfide | Capable of both aerobic and anaerobic (denitrifying) degradation. | nih.govnih.gov |

| Lysinibacillus sp. (isolate D3) | 2,4-Di-tert-butylphenol | Achieved 89.31% degradation in 7 days. | semanticscholar.org |

| Pandoraea sp. (isolate D2) | 2,4-Di-tert-butylphenol | Achieved 82.24% degradation in 7 days. | semanticscholar.org |

| Mixed culture from petroleum soil | tert-Butyl Mercaptan (TBM) | Exhibited higher degradation rates than cultures from uncontaminated soil. | researchgate.net |

| Alcaligenes faecalis | tert-Butyl Mercaptan (TBM) | Mineralized 50% of TBM within four days. | researchgate.net |

Identifying intermediates is key to understanding degradation pathways. For organic sulfides, aerobic degradation often initiates with oxidation at the sulfur atom, forming sulfoxides and subsequently sulfones, which are more water-soluble and generally more biodegradable.

In the case of compounds containing a tert-butyl group attached to sulfur, a key intermediate has been identified through studies on tert-butyl mercaptan (TBM). Aerobic degradation of TBM in soil-water systems leads to the formation of di-tertiary-butyl disulfide (DTBD). researchgate.net This suggests that a likely initial step in the aerobic biotransformation of this compound could involve enzymatic reactions at the sulfur atom. The pathway could proceed through the formation of butyl tert-butyl sulfoxide (B87167) and subsequently butyl tert-butyl sulfone. An alternative pathway, drawing from the TBM research, could involve the cleavage of a C-S bond to form a thiol, which could then be oxidized to form a disulfide.

Plausible Aerobic Biotransformation Steps:

Sulfoxidation: The sulfide is oxidized to a sulfoxide.

this compound → Butyl tert-butyl sulfoxide

Further Oxidation: The sulfoxide is oxidized to a sulfone.

Butyl tert-butyl sulfoxide → Butyl tert-butyl sulfone

Ring Cleavage/Bond Scission: Subsequent enzymatic attacks cleave the C-S or C-C bonds, leading to smaller molecules that can enter central metabolic pathways.

Anaerobic Degradation Pathways

In environments devoid of oxygen, alternative electron acceptors are utilized by microorganisms to degrade organic compounds. The fate of this compound under these conditions is critical for understanding its persistence in anoxic sediments and groundwater.

Denitrification is an anaerobic process where nitrate (NO₃⁻) or nitrite (NO₂⁻) serves as the terminal electron acceptor. Certain bacteria are capable of coupling the oxidation of organic sulfur compounds to the reduction of these nitrogen oxides.

Research has demonstrated that a wide range of alkyl sulfides can be degraded under denitrifying conditions. The marine bacterium Thiobacillus sp. strain ASN-1 has been shown to grow on numerous alkyl sulfides, including dibutyl sulfide and dibutyl disulfide, using nitrate or nitrite as the electron acceptor. nih.govnih.gov This indicates that specific enzymes are induced for the metabolism of these compounds under anoxic conditions. nih.gov The ability of this single organism to metabolize a range of sulfides, from dimethyl sulfide to dibutyl sulfide, suggests that the enzymatic machinery is adaptable to different alkyl chain lengths. nih.govnih.gov This provides strong evidence that this compound is likely susceptible to degradation by similar denitrifying bacteria in environments where nitrate is available.

Under strictly anaerobic conditions where electron acceptors like nitrate and sulfate are depleted, methanogenesis becomes the dominant terminal electron-accepting process. This process involves the conversion of organic matter to methane (CH₄) and carbon dioxide.

Methanogenic archaea are known to degrade various volatile organic sulfur compounds (VOSCs), including methanethiol (MT), dimethyl sulfide (DMS), and dimethyl disulfide (DMDS). researchgate.net The degradation of DMS to methane has been demonstrated in multiple freshwater ecosystems, and methanogen populations responsible have been identified, including species from the genera Methanomethylovorans, Methanolobus, and Methanosarcina. nih.gov These organisms are typically methylotrophic, meaning they specialize in metabolizing C1 compounds. The degradation of DMS is believed to proceed via methanethiol as an intermediate. nih.gov While direct evidence for the methanogenic degradation of larger, more complex sulfides like this compound is scarce, the established ability of methanogens to metabolize simpler organic sulfides suggests a potential pathway, likely involving the cleavage of the C-S bonds to release smaller, metabolizable fragments. researchgate.netnih.gov

Abiotic Degradation Processes in Environmental Systems

Abiotic processes, which are non-biological, can also contribute to the transformation of chemical compounds in the environment. These include chemical reactions like oxidation and hydrolysis, as well as photolysis (degradation by light).

For organic sulfur compounds, chemical oxidation can be a significant degradation pathway. Studies on tert-butyl mercaptan (TBM) have shown it can be rapidly oxidized by chemical agents like manganese dioxide and potassium permanganate. researchgate.net Advanced oxidation processes, such as the modified Fenton process which generates highly reactive hydroxyl radicals (•OH), have been shown to achieve over 99% removal of TBM from contaminated soil in minutes. irost.ir These reactive species can attack the sulfur atom, leading to the formation of disulfides and sulfonic acids. irost.ir Similarly, dissolved sulfides in water can be abiotically oxidized to sulfate by agents like hydrogen peroxide or by advanced oxidation processes involving ozone and UV light. nih.govmdpi.com

Isotope Fractionation Studies for Degradation Assessment

Isotope fractionation analysis is a powerful tool for assessing the in situ degradation of environmental contaminants. This technique, particularly Compound Specific Isotope Analysis (CSIA), relies on the principle that metabolic processes often favor molecules containing lighter isotopes (e.g., ¹²C, ³²S) over their heavier counterparts (e.g., ¹³C, ³⁴S). This preference results in a measurable enrichment of the heavier isotope in the remaining, undegraded fraction of the contaminant. By quantifying this isotopic shift, researchers can track the extent of biodegradation in the environment, a task that is often challenging using conventional concentration measurements alone.

While direct isotope fractionation studies on this compound are not extensively documented in publicly available scientific literature, the principles can be effectively illustrated by examining research on analogous compounds, such as Methyl tert-butyl ether (MTBE). MTBE shares structural similarities with this compound, notably the presence of a tert-butyl group, making it a relevant proxy for understanding how isotope fractionation can be applied to assess the degradation of alkyl tert-butyl sulfur compounds.

Carbon Isotope Fractionation

The anaerobic biodegradation of MTBE has been shown to cause significant carbon isotope fractionation. In these studies, as microorganisms metabolize MTBE, they preferentially cleave the C-O bonds involving the lighter ¹²C isotope. Consequently, the residual MTBE in the contaminated environment becomes progressively enriched in the heavier ¹³C isotope. This enrichment can be quantified and is often expressed as an enrichment factor (ε).

A study on the anaerobic degradation of MTBE under both sulfate-reducing and methanogenic conditions provides valuable data that can be used by analogy. The research demonstrated that significant enrichment of ¹³C in the residual MTBE occurred during its biotransformation nih.govnih.gov. The isotopic enrichment factors (ε) were found to be remarkably similar across different microbial communities and electron-accepting conditions, suggesting that the initial enzymatic attack on the molecule is the primary driver of the isotopic fractionation nih.govnih.gov.

The following interactive data table summarizes the carbon isotope enrichment factors for MTBE degradation under different anaerobic conditions. This data illustrates the magnitude of isotopic shifts that can be expected during the biodegradation of a compound containing a tert-butyl group.

| Electron-Accepting Condition | Enrichment Culture Source | Isotopic Enrichment Factor (ε) in ‰ | Reference |

| Sulfate-Reducing | Contaminated Sediment 1 | -13.4 to -14.6 | nih.gov |

| Methanogenic | Contaminated Sediment 1 | -13.4 to -14.6 | nih.gov |

| Sulfate-Reducing | Contaminated Sediment 2 | -13.4 to -14.6 | nih.gov |

| Methanogenic | Contaminated Sediment 2 | -13.4 to -14.6 | nih.gov |

| Combined Data | Various Anaerobic Cultures | -14.4 ± 0.7 | nih.gov |

This table presents data for Methyl tert-butyl ether (MTBE) as an analogue for this compound.

The consistent and significant carbon isotope fractionation observed for MTBE strongly suggests that a similar phenomenon would occur during the biodegradation of this compound. Therefore, monitoring the ¹³C/¹²C ratio of this compound at a contaminated site could provide a robust line of evidence for its in situ biodegradation.

Sulfur Isotope Fractionation

For organosulfur compounds like this compound, the analysis of sulfur isotopes (³⁴S/³²S) presents another potential avenue for assessing degradation. Microbial processes are known to cause significant sulfur isotope fractionation virgilpasquier.comresearchgate.net. For instance, during microbial sulfate reduction, bacteria preferentially utilize the lighter ³²SO₄²⁻, leading to a sulfide product that is depleted in ³⁴S and residual sulfate that is enriched in ³⁴S researchgate.net.

In the context of this compound degradation, the cleavage of the C-S bond by microbial enzymes could potentially lead to sulfur isotope fractionation. If the bond involving the lighter ³²S is broken more readily than the bond with ³⁴S, the remaining sulfide compound would become enriched in ³⁴S. However, the magnitude and direction of this fractionation would depend on the specific enzymatic mechanism of degradation.

While the principles are sound, there is a notable lack of specific research findings and data tables on the sulfur isotope fractionation of alkyl tert-butyl sulfur compounds during their environmental transformation. The complexity of the sulfur cycle and the variety of microbial processes that can transform sulfur compounds mean that interpreting sulfur isotope data can be more challenging than for carbon. For example, sulfide oxidation, another microbially mediated process, can also fractionate sulfur isotopes, potentially confounding the signal from the degradation of the parent organosulfur compound nih.gov.

Future research focusing on controlled laboratory studies with microbial cultures capable of degrading this compound would be necessary to determine the specific sulfur isotope enrichment factors associated with its biodegradation. Such studies would be invaluable for developing CSIA as a comprehensive tool for monitoring the environmental fate of this and other alkyl tert-butyl sulfur compounds.

Advanced Spectroscopic and Analytical Techniques for Tert Butyl Sulfide Characterization

Chromatographic Methods for Mixture Analysis

Comprehensive two-dimensional gas chromatography (GC×GC) stands as a powerful technique for the detailed analysis of complex volatile samples containing sulfur compounds like butyl tert-butyl sulfide (B99878). This method enhances peak capacity and resolution by employing two columns with different stationary phases. The effluent from the first-dimension column is sequentially trapped, focused, and then injected into the second-dimension column. This process generates a two-dimensional chromatogram with significantly improved separation of co-eluting compounds compared to traditional one-dimensional GC. The structured nature of the resulting chromatograms, where chemically related compounds often appear in distinct patterns, aids in the identification of individual components within a complex mixture.

In complex matrices such as petroleum distillates, the separation and identification of specific sulfur compounds are challenging due to the vast number of structurally similar hydrocarbons. GC×GC coupled with a sulfur-selective detector, like the sulfur chemiluminescence detector (SCD), provides a robust solution for this analytical problem. The SCD offers high sensitivity and selectivity for sulfur-containing compounds, allowing for their detection at low concentrations without interference from the hydrocarbon background. When combined with a time-of-flight mass spectrometer (TOFMS), GC×GC enables the tentative identification of a broad range of sulfur compounds based on their mass spectra and retention times. This powerful combination allows for the detailed characterization of sulfur species, which is critical for understanding their impact on fuel quality and for the optimization of hydrodesulfurization processes.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of butyl tert-butyl sulfide provides clear and distinct signals corresponding to the different proton environments in the molecule. The chemical shifts, splitting patterns, and integration of these signals allow for the unambiguous assignment of the protons in the butyl and tert-butyl groups.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and its chemical shift is indicative of its local electronic environment.

| ¹H NMR Chemical Shifts (CDCl₃) | ¹³C NMR Chemical Shifts (CDCl₃) |

| Chemical Shift (δ) ppm | Assignment |

| 0.92 (t, 3H) | -CH₂CH₂CH₂CH₃ |

| 1.29 (s, 9H) | -C(CH₃)₃ |

| 1.39 (sext, 2H) | -CH₂CH₂CH₂CH₃ |

| 1.54 (quint, 2H) | -CH₂CH₂CH₂CH₃ |

| 2.50 (t, 2H) | -SCH₂CH₂CH₂CH₃ |

| This is an interactive data table. You can sort and filter the data. |

Mass spectrometry (MS) is a vital tool for determining the molecular weight and probing the structure of this compound through its fragmentation patterns. The mass spectrum reveals the molecular ion peak (M⁺), which corresponds to the intact molecule, confirming its molecular weight. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for thioethers involve the cleavage of the carbon-sulfur bonds and the alpha-cleavage to the sulfur atom. The analysis of the resulting fragment ions allows for the confirmation of the connectivity of the butyl and tert-butyl groups to the sulfur atom.

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The C-H stretching vibrations of the alkyl groups are observed in the 2850-3000 cm⁻¹ region. The C-H bending vibrations for the CH₂ and CH₃ groups are also present in the fingerprint region. A key, although typically weak, absorption band for the C-S stretch can be found in the 600-800 cm⁻¹ range. The absence of strong absorptions corresponding to other functional groups, such as hydroxyl (O-H) or carbonyl (C=O), further confirms the identity of the compound as an alkyl sulfide.

X-ray Fluorescence Spectrometry (XRF) for Elemental Composition

X-ray Fluorescence (XRF) spectrometry is a powerful non-destructive analytical technique used to determine the elemental composition of materials. It is particularly effective for quantifying the total sulfur content in organic compounds like this compound without complex sample preparation. The method is based on the principle that when a sample is irradiated with high-energy X-rays, atoms within the sample are excited, causing them to eject inner shell electrons. Electrons from outer shells then drop to fill the vacancies, emitting fluorescent X-rays with energies characteristic of each element present.

The key advantage of XRF is its ability to provide the total sulfur composition, irrespective of the specific chemical form or bonding of the sulfur atoms. This makes it a unique and robust method compared to other techniques that might be sensitive to the chemical environment of the sulfur. The analysis is typically rapid, with measurement times often ranging from one to five minutes per sample.

For the analysis of liquid samples such as this compound, the compound is placed in a sample cell, which is then exposed to the X-ray beam. The resulting fluorescent X-ray radiation is measured, and the intensity is compared against calibration standards to determine the sulfur concentration. Wavelength-dispersive X-ray fluorescence (WD-XRF) is a common configuration used for this type of analysis, offering high resolution and sensitivity.

Table 1: Typical Wavelength-Dispersive XRF (WD-XRF) Parameters for Sulfur Analysis

| Parameter | Setting/Value | Reference |

|---|---|---|

| Analytical Line | S Kα (2θ = 110.683°) | |

| X-ray Tube Anode | Rhodium (Rh) | |

| Voltage / Current | 25 kV / 160 mA | |

| Analyzing Crystal | Germanium (Ge111) | |

| Detector | Flow Detector |

While XRF is excellent for elemental quantification, it can also provide information about the chemical state (e.g., sulfide vs. sulfate) by analyzing shifts in the spectral lines, although this is more commonly applied to inorganic materials. For this compound, the primary application remains the precise determination of total sulfur content, which is crucial for quality control and stoichiometry verification.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying individual components within a mixture, making it ideal for assessing the purity of this compound. The process involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Different components interact with the adsorbent material at different rates, causing them to separate as they flow through the column.

For a non-chromophoric compound like this compound, which does not absorb ultraviolet (UV) or visible light strongly, direct detection can be challenging. To overcome this, a pre-column derivatization procedure can be employed. This involves reacting the sulfide with a reagent to produce a derivative that is easily detectable by a UV-Vis or fluorescence detector. This approach significantly enhances the sensitivity of the method, allowing for the quantification of nanogram-level quantities of the sulfide.

Reverse-phase HPLC (RP-HPLC) is one of the most common modes used for the analysis of organic compounds. In this setup, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase. This configuration is effective for separating this compound from potential impurities or other components in a mixture. HPLC is also highly effective for separating isomers, which have similar chemical properties but different structural arrangements. Specialized columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can offer unique selectivity for separating positional isomers.

Table 2: Illustrative HPLC Conditions for Sulfide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | |

| Column | C18 (e.g., J'sphere-ODS-H80, 150 mm × 4.6 mm, 4 μm) | |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 85:15, v/v) with 0.05% trifluoroacetic acid | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV Detector (e.g., at 228 nm, often after derivatization) | |

| Sample Preparation | Dissolution in a suitable solvent (e.g., ethanol) followed by filtration |

The data obtained from an HPLC analysis is a chromatogram, which plots the detector response against time. The time at which a component elutes (retention time) helps in its identification, while the area under its peak is proportional to its concentration, allowing for quantitative purity assessment.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a substance. For organic molecules like this compound, this absorption corresponds to the excitation of electrons from lower to higher energy orbitals. Simple dialkyl sulfides exhibit absorption bands in the UV region, which arise from electronic transitions involving the non-bonding electrons on the sulfur atom.

UV-Vis spectroscopy is a valuable tool for studying reaction kinetics and mechanisms. By monitoring the change in absorbance at a specific wavelength over time, the rate of disappearance of a reactant or the rate of formation of a product can be determined. This is possible because the absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law.

In mechanistic studies involving this compound, UV-Vis spectroscopy can be used to:

Monitor Reaction Progress: Changes in the electronic structure of the sulfide during a reaction (e.g., oxidation to sulfoxide (B87167) or sulfone) lead to shifts in the UV-Vis absorption spectrum. Tracking these changes allows for real-time monitoring of the reaction.

Identify Intermediates: The formation of transient or unstable intermediates during a reaction can sometimes be detected if they possess a characteristic UV-Vis absorption spectrum.

Study Solvent Effects: The position and intensity of absorption bands can be influenced by the solvent, providing insights into the interaction between the solvent and the sulfide molecule.

The UV spectra of dialkyl sulfides are characterized by transitions that can be of both valence and Rydberg nature. For instance, the spectrum of di-tert-butyl sulfide has been studied in the vacuum ultraviolet region to understand its electronic transitions.

Table 3: UV Absorption Maxima (λmax) for Representative Organic Sulfur Compounds

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Diethyl sulfide | Gas Phase | ~200 | |

| Dimethyl sulfide | Gas Phase | ~203, ~220 | |

| Di-tert-butyl sulfide | Not Specified | Data available in VUV region | |

| Vinyl Sulfides | Organic Solvents | 230-280 (approx.) |

Note: The absorption maxima can vary depending on the specific alkyl groups and the solvent used.

By combining UV-Vis spectroscopy with other techniques, a comprehensive understanding of the reaction pathways and kinetics involving this compound can be achieved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.